5-Fluoro-2-(4-pyridyl)-1H-benzimidazole
Overview
Description
5-Fluoro-2-(4-pyridyl)-1H-benzimidazole is a heterocyclic compound that contains both a fluorinated pyridine ring and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Balz-Schiemann reaction and the Umemoto reaction.
Formation of the Benzimidazole Moiety: The benzimidazole ring is usually formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling of the Two Moieties: The final step involves coupling the fluorinated pyridine ring with the benzimidazole moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-pyridyl)-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole or pyridine rings.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the pyridine or benzimidazole rings .
Scientific Research Applications
5-Fluoro-2-(4-pyridyl)-1H-benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(4-pyridyl)-1H-benzimidazole: Similar structure but with the fluorine atom in a different position.
5-Chloro-2-(4-pyridyl)-1H-benzimidazole: Similar structure but with a chlorine atom instead of fluorine.
5-Bromo-2-(4-pyridyl)-1H-benzimidazole: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
5-Fluoro-2-(4-pyridyl)-1H-benzimidazole is unique due to the presence of both a fluorinated pyridine ring and a benzimidazole moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
6-fluoro-2-pyridin-4-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZZRTBFHQVORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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